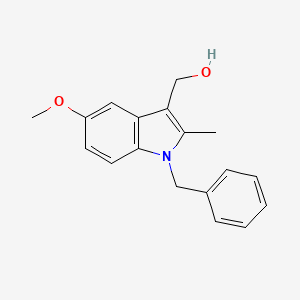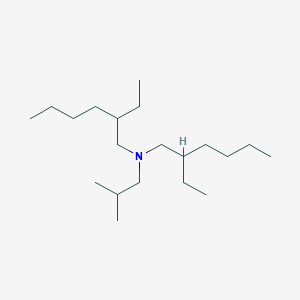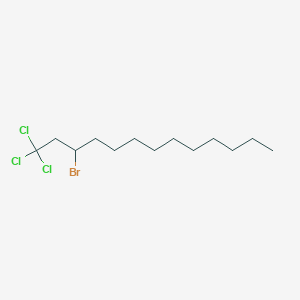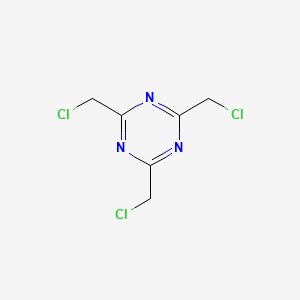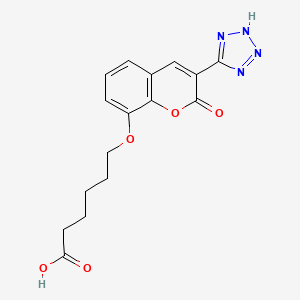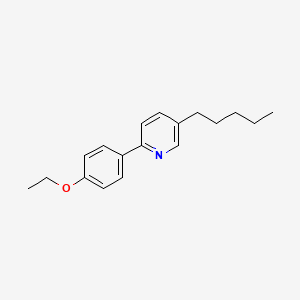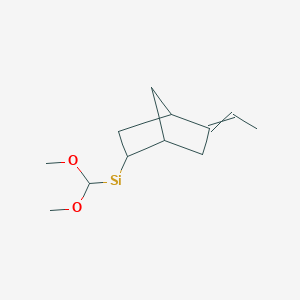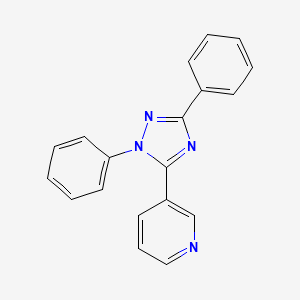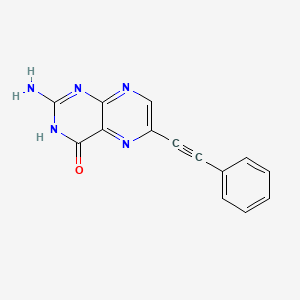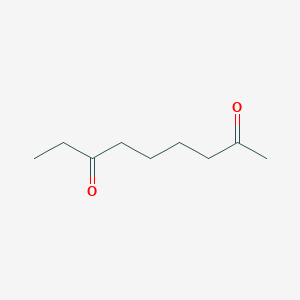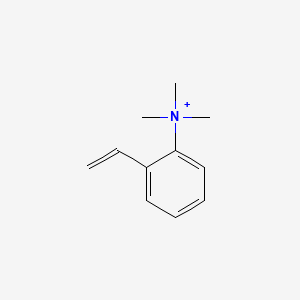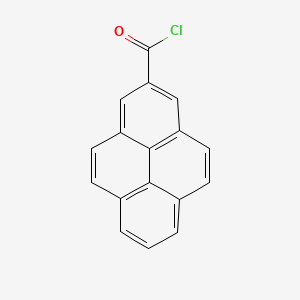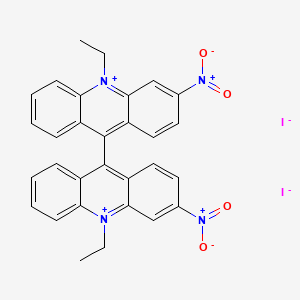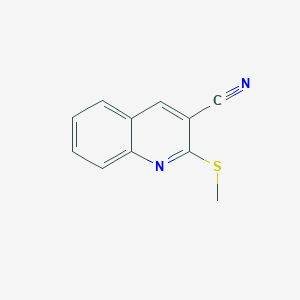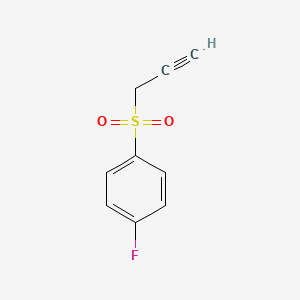
Benzene, 1-fluoro-4-(2-propynylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-fluoro-4-(2-propynylsulfonyl)-: is an organic compound characterized by a benzene ring substituted with a fluorine atom and a propynylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-(2-propynylsulfonyl)- typically involves electrophilic aromatic substitution reactions. The process begins with the fluorination of benzene to form fluorobenzene. Subsequently, the propynylsulfonyl group is introduced through a sulfonation reaction. The reaction conditions often require the presence of strong acids or bases to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as fluorobenzene and propynylsulfonyl chloride. These intermediates are then reacted under controlled conditions to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1-fluoro-4-(2-propynylsulfonyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide and potassium hydroxide are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives.
Nucleophilic Substitution: Products include phenols and other substituted aromatic compounds.
Oxidation and Reduction: Products include alcohols, ketones, and carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1-fluoro-4-(2-propynylsulfonyl)- is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated and sulfonylated aromatic compounds on biological systems. It is also used in the development of bioactive molecules .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, Benzene, 1-fluoro-4-(2-propynylsulfonyl)- is used in the production of specialty chemicals and materials. It is also employed in the development of advanced polymers and coatings .
Mecanismo De Acción
The mechanism of action of Benzene, 1-fluoro-4-(2-propynylsulfonyl)- involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The fluorine atom and the propynylsulfonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products.
Comparación Con Compuestos Similares
- Benzene, 1-fluoro-4-(methylsulfonyl)-
- Benzene, 1-fluoro-4-(2-nitro-1-propenyl)-
- Benzene, 1-fluoro-4-(2-phenylethyl)-
- Benzene, 1-fluoro-4-(phenylsulfonyl)-
Comparison: Benzene, 1-fluoro-4-(2-propynylsulfonyl)- is unique due to the presence of the propynylsulfonyl group, which imparts distinct chemical properties compared to other similar compounds. The propynyl group introduces additional reactivity, allowing for the formation of more complex molecules. In contrast, compounds like Benzene, 1-fluoro-4-(methylsulfonyl)- and Benzene, 1-fluoro-4-(2-nitro-1-propenyl)- have different substituents that influence their reactivity and applications .
Propiedades
Número CAS |
111247-85-9 |
|---|---|
Fórmula molecular |
C9H7FO2S |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
1-fluoro-4-prop-2-ynylsulfonylbenzene |
InChI |
InChI=1S/C9H7FO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h1,3-6H,7H2 |
Clave InChI |
NHHLQRUSKZUHHU-UHFFFAOYSA-N |
SMILES canónico |
C#CCS(=O)(=O)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


